![molecular formula C21H17NO5S B12520875 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-66-0](/img/structure/B12520875.png)
2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is an organic compound with the molecular formula C21H17NO5S It is characterized by the presence of a sulfonylacetic acid group attached to a phenylcarbamoyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(phenylcarbamoyl)phenylboronic acid with 4-bromophenylsulfonylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the sulfonyl group can interact with cellular proteins, affecting various signaling pathways .
Comparison with Similar Compounds
- 4-(Phenylcarbamoyl)phenylboronic acid
- Phenylacetic acid
- Phenylphosphonic acid
Comparison: 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is unique due to the presence of both sulfonyl and phenylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification .
Properties
CAS No. |
653588-66-0 |
|---|---|
Molecular Formula |
C21H17NO5S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[4-[3-(phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C21H17NO5S/c23-20(24)14-28(26,27)19-11-9-15(10-12-19)16-5-4-6-17(13-16)21(25)22-18-7-2-1-3-8-18/h1-13H,14H2,(H,22,25)(H,23,24) |
InChI Key |
RUEQIEWECZLBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


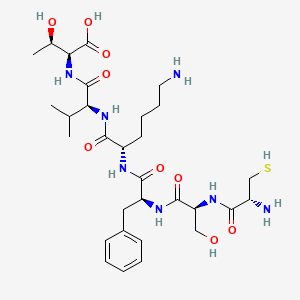
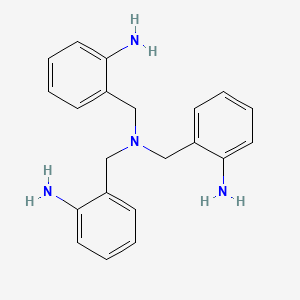

![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
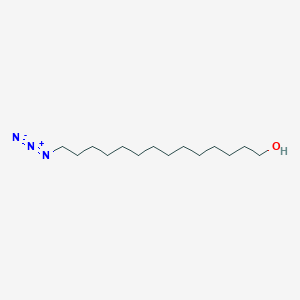
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)

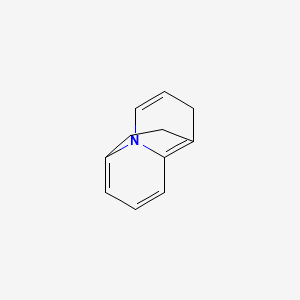
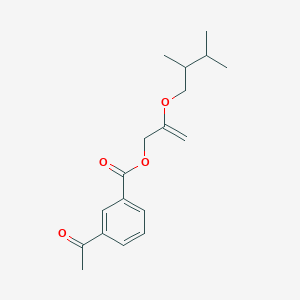
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
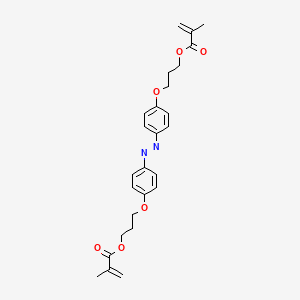
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)

![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
